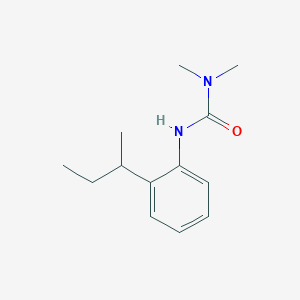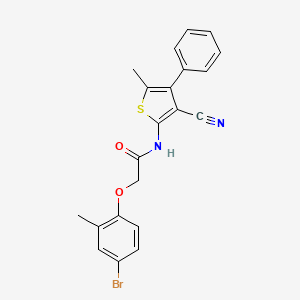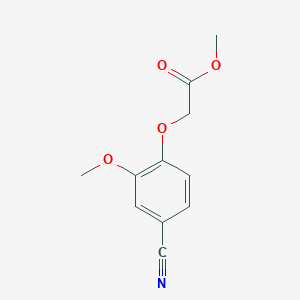![molecular formula C13H18ClNO2S B4196609 1-[(4-chlorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4196609.png)
1-[(4-chlorobenzyl)sulfonyl]-3-methylpiperidine
Descripción general
Descripción
1-[(4-chlorobenzyl)sulfonyl]-3-methylpiperidine, also known as SB-277011, is a chemical compound that belongs to the class of piperidine derivatives. This compound has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action. In
Mecanismo De Acción
The mechanism of action of 1-[(4-chlorobenzyl)sulfonyl]-3-methylpiperidine involves its ability to selectively bind to and block the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic pathway of the brain, which is involved in reward, motivation, and addiction. By blocking this receptor, 1-[(4-chlorobenzyl)sulfonyl]-3-methylpiperidine has been shown to reduce drug-seeking behavior and other addictive behaviors in animal models.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(4-chlorobenzyl)sulfonyl]-3-methylpiperidine are primarily due to its action on the dopamine D3 receptor. By blocking this receptor, this compound has been shown to reduce the release of dopamine in the brain, which is associated with reward and pleasure. Additionally, this compound has been shown to reduce the activity of the mesolimbic pathway, which is involved in addiction and other psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(4-chlorobenzyl)sulfonyl]-3-methylpiperidine in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological conditions. Additionally, this compound has been shown to have a good safety profile and can be administered orally, making it easy to use in animal studies.
One of the limitations of using 1-[(4-chlorobenzyl)sulfonyl]-3-methylpiperidine in lab experiments is its relatively low solubility in water. This can make it difficult to administer this compound in certain experimental conditions. Additionally, the high selectivity of this compound for the dopamine D3 receptor may limit its usefulness in studying other neurotransmitter systems.
Direcciones Futuras
There are several future directions for the use of 1-[(4-chlorobenzyl)sulfonyl]-3-methylpiperidine in scientific research. One potential area of study is the role of this compound in the treatment of drug addiction and other psychiatric disorders. Additionally, this compound may be useful in studying the role of the dopamine D3 receptor in other physiological processes, such as learning and memory. Finally, the development of more soluble analogs of this compound may increase its usefulness in certain experimental conditions.
Aplicaciones Científicas De Investigación
1-[(4-chlorobenzyl)sulfonyl]-3-methylpiperidine has been primarily used in scientific research as a selective dopamine D3 receptor antagonist. This compound has been shown to have a high affinity for the dopamine D3 receptor and has been used to study the role of this receptor in various physiological and pathological conditions. Additionally, this compound has been used in studies investigating the effects of dopamine D3 receptor antagonists on drug addiction, depression, and other psychiatric disorders.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-3-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-11-3-2-8-15(9-11)18(16,17)10-12-4-6-13(14)7-5-12/h4-7,11H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETHJJBQOLOLEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorobenzyl)sulfonyl]-3-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-chloro-2,4-dimethoxyphenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4196533.png)
![3,6-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4196546.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide](/img/structure/B4196551.png)
![N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4196557.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B4196585.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4196596.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4196615.png)
![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4196620.png)
![2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B4196626.png)
![ethyl 1-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-3-piperidinecarboxylate](/img/structure/B4196629.png)
![2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B4196633.png)
